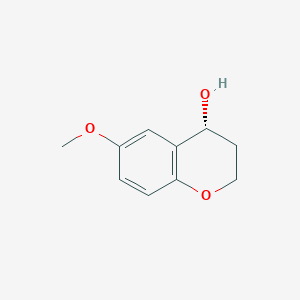
(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Übersicht
Beschreibung
(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, or 4R-MDHB, is a chemical compound that has been studied for its potential role in a variety of biological processes. 4R-MDHB has a variety of applications in scientific research, ranging from its use as a drug target to its ability to modulate gene expression.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Radical Scavenging Activity
(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, belonging to the chromones family, is identified for its antioxidant properties, capable of neutralizing active oxygen and disrupting free radicals, which can prevent cell impairment leading to various diseases. The structural attributes such as the double bond, a carbonyl group of the chromone, and specific hydroxyl groups are crucial for its radical scavenging activity. Methylation or glycosylation of these hydroxyl groups diminishes this potential, indicating the molecule's significance in delaying or inhibiting disease progression related to oxidative stress (Yadav et al., 2014).
Anti-Cancer Potential
The molecule exhibits promising anti-cancer properties, particularly in the context of human oral squamous cell carcinoma (OSCC), where it induces apoptotic cell death. It's distinguished by high tumor specificity and minimal toxicity towards normal keratinocytes, highlighting its potential in cancer treatment. The chemical structure, specifically the presence of methoxy and other functional groups, plays a significant role in its tumor specificity and reduced keratinocyte toxicity. This underscores the molecule's importance in developing new anticancer drugs with decreased adverse effects (Sugita et al., 2017).
Pharmacological Properties
Investigations into the biological and pharmacological properties of related compounds like osthole, which shares a similar benzopyran core structure, reveal multiple pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These studies highlight the diverse potential applications of this compound in alternative medicine, showcasing the importance of the benzopyran core in modulating various biological pathways and mechanisms (Zhang et al., 2015).
Role in Lignin Acidolysis
Research on the acidolysis of lignin, a complex plant polymer, highlights the role of benzopyran derivatives in the degradation process. Studies demonstrate the different mechanisms involved in the breakdown of lignin model compounds, contributing to the understanding of lignin structure and its conversion into valuable chemical products. This research is pivotal for advancing biomass conversion technologies, emphasizing the molecule's relevance in renewable energy and material science (Yokoyama, 2015).
Wirkmechanismus
Target of Action
The primary target of the compound (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs) . These receptors play a crucial role in the cholinergic system, which is involved in various physiological processes, including pain and inflammation .
Mode of Action
The compound this compound interacts with its target, the α7 nAChRs, modulating their activity . This modulation results in decreased pain-related behaviors and peripheral inflammation . The compound’s action on these receptors is thought to be the primary mechanism underlying its analgesic and anti-inflammatory effects .
Biochemical Pathways
The compound this compound affects the cholinergic system, specifically the α7 nAChRs . The cholinergic system is involved in various biochemical pathways, including those related to pain and inflammation . By modulating the activity of α7 nAChRs, the compound can influence these pathways and their downstream effects .
Pharmacokinetics
The compound this compound exhibits favorable pharmacokinetic properties . It is stable in plasma for up to 1 hour . After administration, it reaches the brain within 10 minutes, indicating its ability to cross the blood-brain barrier . The compound’s half-life is approximately 36 minutes following intravenous administration and about 1.5 hours following intramuscular or subcutaneous administration . These properties contribute to the compound’s bioavailability and its ability to exert its effects in the body .
Result of Action
The action of this compound results in decreased pain-related behaviors and peripheral inflammation . These effects are observed in both male and female mice . The compound’s anti-inflammatory effects are also observed, but they appear to be sex-dependent, being more pronounced in male mice .
Eigenschaften
IUPAC Name |
(4R)-6-methoxy-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGASJUMDXLFAS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



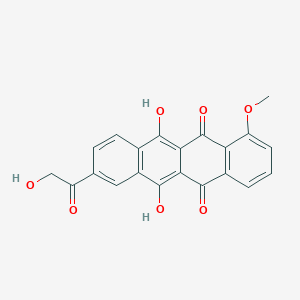

![Bicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1430228.png)
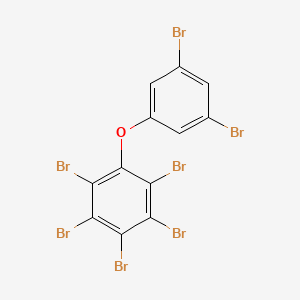
![methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430230.png)
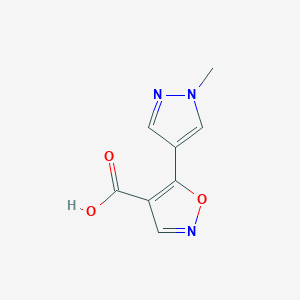
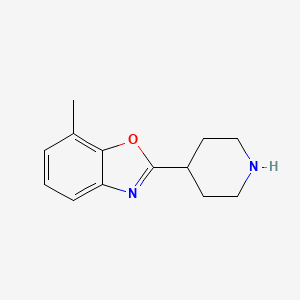
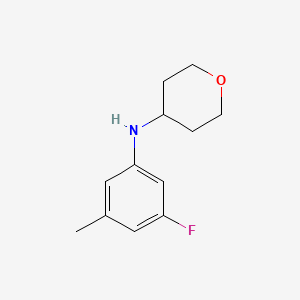
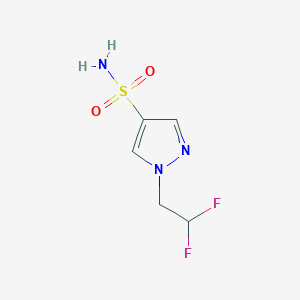
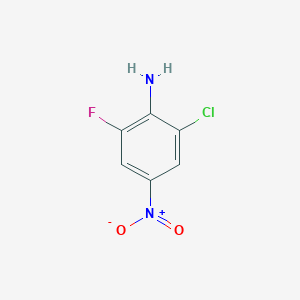
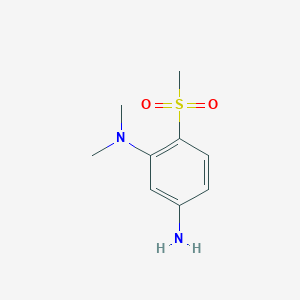
![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate](/img/structure/B1430239.png)
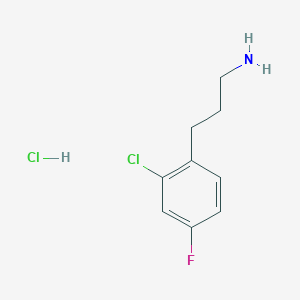
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1430241.png)